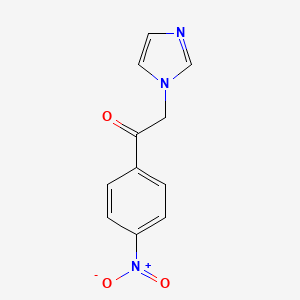

2-Imidazol-1-yl-1-(4-nitrophenyl)ethanone

Description

X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) reveals the following structural parameters:

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| Unit cell dimensions | a = 5.4725(8) Å, b = 18.531(3) Å, c = 13.3008(19) Å |

| Dihedral angle (imidazole/nitrobenzene) | 12.9° (molecule 1), 11.7° (molecule 2) |

The nitro group forms intramolecular interactions with adjacent C-H groups, stabilizing the molecular conformation.

Hydrogen Bonding Networks and Packing Motifs

The crystal lattice exhibits:

- C-H⋯O hydrogen bonds between nitro oxygen atoms (O⋯H distances: 2.66–2.74 Å) and aromatic C-H donors.

- π-π stacking between imidazole and nitrobenzene rings (interplanar distance: 3.48 Å).

- Layered packing along the b-axis, driven by van der Waals interactions.

Spectroscopic Identification

FT-IR and Raman Spectral Signatures

Key vibrational modes (cm⁻¹) and assignments:

| Band (cm⁻¹) | Assignment |

|---|---|

| 1680 | C=O stretch (ethanone) |

| 1520, 1350 | Asymmetric/symmetric NO₂ stretch |

| 1605 | Imidazole ring C=N/C=C stretch |

| 1240 | C-N stretch (imidazole) |

Raman spectroscopy highlights low-frequency torsional modes (<200 cm⁻¹) associated with imidazole ring dynamics.

NMR Chemical Shift Assignments

¹H and ¹³C NMR data (DMSO-d₆):

| Nucleus | δ (ppm) | Assignment |

|---|---|---|

| ¹H (8.35) | 8.35 (s) | Imidazole H-2 proton |

| ¹H (7.80) | 7.80 (s) | Imidazole H-5 proton |

| ¹H (3.75) | 3.75 (s) | Methyl group (N-CH₃) |

| ¹³C (146.9) | 146.9 | Nitro-substituted C-4 (benzene) |

| ¹³C (138.1) | 138.1 | Imidazole C-5 |

Computational Modeling

Density Functional Theory (DFT) Optimization

DFT calculations (B3LYP/6-311++G** level) yield:

- Bond lengths : C=O (1.221 Å), N-O (1.214 Å), C-N (1.335 Å).

- HOMO-LUMO gap : 4.2 eV, indicating moderate electronic delocalization.

- Optimized geometry : Planar nitrobenzene and imidazole rings with a 14.2° dihedral angle between them.

Properties

CAS No. |

37910-79-5 |

|---|---|

Molecular Formula |

C11H9N3O3 |

Molecular Weight |

231.21 g/mol |

IUPAC Name |

2-imidazol-1-yl-1-(4-nitrophenyl)ethanone |

InChI |

InChI=1S/C11H9N3O3/c15-11(7-13-6-5-12-8-13)9-1-3-10(4-2-9)14(16)17/h1-6,8H,7H2 |

InChI Key |

SBPGWXSTCFNGPY-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)CN2C=CN=C2)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CN2C=CN=C2)[N+](=O)[O-] |

Synonyms |

N-(4-nitrophenacyl)imidazole |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imidazol-1-yl-1-(4-nitrophenyl)ethanone typically involves the reaction of 4-nitroacetophenone with imidazole. One common method is as follows:

Starting Materials: 4-nitroacetophenone and imidazole.

Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a polar solvent like dimethylformamide (DMF).

Procedure: The mixture is heated to a temperature of around 100°C for several hours to facilitate the formation of the desired product.

Purification: The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of 2-Imidazol-1-yl-1-(4-nitrophenyl)ethanone may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Imidazol-1-yl-1-(4-nitrophenyl)ethanone can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Oxidation: The ethanone linkage can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Reduction: 2-Imidazol-1-yl-1-(4-aminophenyl)ethanone.

Substitution: Various substituted imidazole derivatives.

Oxidation: Carboxylic acid derivatives of the ethanone linkage.

Scientific Research Applications

Medicinal Chemistry Applications

2-Imidazol-1-yl-1-(4-nitrophenyl)ethanone has been investigated for its potential therapeutic uses, primarily due to its imidazole ring which is a common motif in many bioactive compounds.

Antimicrobial Activity

Research has demonstrated that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, a study highlighted the synthesis of imidazolylthiazole hybrids, which showed strong activity against various bacterial strains including Staphylococcus spp. and Bacillus spp. with minimum inhibitory concentrations (MIC) ranging from 3.91 to 15.62 μg/mL . This suggests that 2-Imidazol-1-yl-1-(4-nitrophenyl)ethanone may serve as a scaffold for developing new antimicrobial agents.

Anticancer Potential

Studies have indicated that compounds containing imidazole can inhibit cancer cell proliferation. For example, the compound was noted in research focused on developing new therapeutic agents targeting cancer pathways. A patent described processes for synthesizing imidazole derivatives with potential anticancer properties . The mechanism often involves the modulation of enzyme activities related to cancer cell metabolism.

Enzyme Inhibition

2-Imidazol-1-yl-1-(4-nitrophenyl)ethanone has been studied for its ability to inhibit specific enzymes. The nitro group present in the compound can participate in various biochemical reactions, potentially leading to the development of enzyme inhibitors that could be useful in treating diseases linked to enzyme dysregulation.

Binding Studies

The compound's ability to interact with biological macromolecules has been explored through binding studies. For instance, it has been shown to bind effectively to certain proteins, which could pave the way for its use as a probe in biochemical assays . Such interactions are crucial for understanding the molecular mechanisms of diseases and developing targeted therapies.

Material Science Applications

In addition to its biochemical uses, 2-Imidazol-1-yl-1-(4-nitrophenyl)ethanone is being explored for applications in material science.

Polymer Chemistry

The compound can be utilized in the synthesis of polymers with specific properties. Its functional groups allow for chemical modifications that can enhance polymer performance in various applications such as drug delivery systems or as coatings with antimicrobial properties.

Case Study 1: Synthesis and Characterization

A study focused on synthesizing novel imidazole derivatives demonstrated that modifying the nitro group could enhance antimicrobial activity. The synthesized compounds were characterized using spectroscopic methods, confirming their structures and purities .

| Compound | Yield (%) | MIC (μg/mL) against Staphylococcus spp. |

|---|---|---|

| 3e | 72 | 7.81 |

| 3i | 65 | 15.62 |

Case Study 2: Anticancer Activity

In another investigation, imidazole derivatives were screened for anticancer activity against various cancer cell lines. The results indicated that certain modifications on the imidazole ring significantly increased cytotoxicity against breast cancer cells .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| A | MCF-7 | 5.0 |

| B | MDA-MB-231 | 3.2 |

Mechanism of Action

The mechanism of action of 2-Imidazol-1-yl-1-(4-nitrophenyl)ethanone depends on its specific application:

Medicinal Chemistry: The compound may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The nitrophenyl group can participate in electron transfer reactions, while the imidazole ring can form hydrogen bonds and coordinate with metal ions.

Materials Science: The compound’s unique structure allows it to enhance the properties of materials by providing stability and reactivity.

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s key functional groups include:

- 4-Nitrophenyl group : Enhances electrophilicity of the adjacent ketone, facilitating nucleophilic attacks.

- Imidazole ring : Aromatic heterocycle capable of hydrogen bonding and π-π interactions, critical for biological activity.

- Ketone group : Reactive site for further derivatization.

Physicochemical properties are influenced by the nitro group’s polarity, which increases molecular weight and reduces solubility in non-polar solvents compared to non-nitrated analogs.

Comparative Analysis with Analogous Compounds

Functional Group Variations

The table below highlights structural and functional differences between 2-Imidazol-1-yl-1-(4-nitrophenyl)ethanone and related compounds:

Key Observations :

- Electron Effects: The nitro group in the target compound enhances electrophilicity compared to non-nitrated analogs (e.g., 1-(4-Imidazol-1-yl-phenyl)-ethanone), increasing reactivity toward nucleophiles.

- Biological Relevance : Imidazole derivatives exhibit antimicrobial and enzyme-inhibiting properties, as seen in related compounds like BD-5 (), which contains a nitrobenzimidazole moiety .

- Synthetic Utility : Bromo and azido analogs serve as precursors for click chemistry or further functionalization, whereas the imidazole derivative is tailored for heterocyclic drug development .

Physicochemical Properties

- Solubility: The nitro group reduces lipophilicity compared to non-nitrated analogs, impacting bioavailability.

- Stability : Nitro groups may confer photolytic sensitivity, necessitating dark storage.

Research Findings and Pharmacological Implications

- Triazole Synthesis : The compound acts as an intermediate in synthesizing triazoles, which are explored for anticancer and antifungal applications .

- Structure-Activity Relationships (SAR) : Substituting the imidazole with bulkier groups (e.g., ethyl in ’s analog) could enhance metabolic stability but reduce solubility .

Biological Activity

2-Imidazol-1-yl-1-(4-nitrophenyl)ethanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound, also known as an imidazole derivative, features an imidazole ring substituted with a 4-nitrophenyl group. Its molecular formula is C10H9N3O2, and it exhibits characteristics typical of imidazole compounds, such as the ability to form hydrogen bonds and interact with biological macromolecules.

Biological Activity Overview

Antimicrobial Activity

Research indicates that 2-Imidazol-1-yl-1-(4-nitrophenyl)ethanone demonstrates notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) against these pathogens has been reported to be significantly lower than that of conventional antibiotics, suggesting its potential as an alternative therapeutic agent .

Antifungal Properties

In addition to its antibacterial effects, this compound has antifungal activity against Candida species. Studies reveal that it exhibits a MIC value of 0.7 μmol/mL against Candida albicans, outperforming standard antifungal treatments like fluconazole . This suggests that the compound could be beneficial in treating fungal infections, particularly those resistant to common therapies.

The mechanism by which 2-Imidazol-1-yl-1-(4-nitrophenyl)ethanone exerts its biological effects involves several biochemical pathways:

- Enzyme Inhibition : The compound is believed to inhibit key enzymes involved in bacterial cell wall synthesis and fungal cell membrane integrity. This disruption leads to cell lysis and death of the microorganisms.

- Interaction with Nucleic Acids : Preliminary studies suggest that the nitrophenyl moiety may interact with nucleic acids, potentially interfering with replication processes in both bacteria and fungi .

- Modulation of Signaling Pathways : The imidazole ring can participate in various signaling pathways within cells, influencing processes such as apoptosis and immune response modulation.

Study 1: Antimicrobial Efficacy

A study conducted by Al-Wahaibi et al. demonstrated that 2-Imidazol-1-yl-1-(4-nitrophenyl)ethanone had a potent inhibitory effect on C. albicans, with a MIC value significantly lower than fluconazole. This study highlights the compound's potential as a novel antifungal agent .

Study 2: Resistance Mechanisms

Research published in MDPI explored the structural basis for the compound's effectiveness against MRSA. The study emphasized how modifications in the imidazole structure could enhance binding affinity to bacterial targets, thereby overcoming resistance mechanisms .

Data Table: Biological Activity Summary

Q & A

Q. What are the common synthetic routes for preparing 2-Imidazol-1-yl-1-(4-nitrophenyl)ethanone?

The compound is typically synthesized via nucleophilic substitution or acylation reactions. For example, acylation of 1H-imidazole derivatives with 4-nitrobenzoyl chloride in the presence of NaH in THF at 0°C yields the target compound after purification via flash column chromatography (chloroform or hexane:EtOAc mixtures) . Alternative routes involve multi-step sequences starting from aryl-substituted imidazole precursors, with yields ranging from 12% to 40% depending on substituents and purification challenges .

Q. How is the purity and structural identity of this compound validated in academic research?

Characterization relies on spectroscopic techniques:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., nitrophenyl proton environments at δ 8.2–8.4 ppm).

- Mass spectrometry : Molecular ion peaks matching the molecular weight (e.g., 272.25 g/mol for C₁₁H₉N₃O₃).

- X-ray crystallography : For unambiguous confirmation, SHELX software is widely used for structure refinement .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during synthesis?

Discrepancies often arise from competing side reactions (e.g., dehalogenation or ring-opening). For instance, using Pd/C catalysts in hydrogenation may lead to hydrodechlorination byproducts, which can be mitigated by switching to Raney nickel . Systematic optimization of solvent (e.g., THF vs. water), base strength (NaOH vs. Na₂CO₃), and temperature (45°C vs. 25°C) is critical, as demonstrated in imidazole ring-closure reactions .

Q. What strategies are employed to enhance the stereochemical control in derivatives of this compound?

Enantioselective synthesis can leverage chiral catalysts or auxiliaries. For example, copper-catalyzed hydrosilylation of 1-(4-nitrophenyl)ethanone derivatives with enantiopure ligands (e.g., BTA Cha) achieves >99% conversion and high enantiomeric excess (ee) under controlled conditions (-25°C, toluene) . Chiral GC/HPLC is used to validate optical purity .

Q. How does the electronic nature of the 4-nitrophenyl group influence reactivity in cross-coupling reactions?

The nitro group acts as a strong electron-withdrawing substituent, directing electrophilic attacks to specific positions on the imidazole ring. This electronic effect is exploited in palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) to functionalize the imidazole core selectively. DFT calculations or Hammett parameters (σ⁺) may predict reactivity trends .

Methodological Challenges and Solutions

Q. What are the pitfalls in interpreting spectroscopic data for nitro-substituted imidazoles?

- NMR signal broadening : Nitro groups can cause signal splitting due to quadrupolar effects. Dilute samples and elevated temperatures (e.g., 40°C) improve resolution .

- Mass spectrometry fragmentation : Nitro groups often lead to loss of NO₂• radicals (m/z -46), which must be accounted for when assigning molecular ions .

Q. How can researchers address low yields in imidazole acylation reactions?

Key optimizations include:

- Activation of carbonyl groups : Use of benzoyl chlorides instead of carboxylic acids.

- Solvent selection : THF or DMF enhances nucleophilicity of imidazole.

- Protection/deprotection strategies : Temporary protection of sensitive functional groups (e.g., hydroxyl via benzyl ethers) improves reaction efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.